molecular formula C15H12N6S B11808134 2-(((5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl)methyl)thio)-1H-benzo[d]imidazole

2-(((5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl)methyl)thio)-1H-benzo[d]imidazole

Cat. No.: B11808134
M. Wt: 308.4 g/mol
InChI Key: LGJOUTZBNOCMCE-UHFFFAOYSA-N
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Description

2-(((5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl)methyl)thio)-1H-benzo[d]imidazole is a heterocyclic compound that features a unique combination of pyridine, triazole, and benzimidazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl)methyl)thio)-1H-benzo[d]imidazole typically involves multicomponent reactions. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This process is advantageous due to its simplicity and high yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale multicomponent reactions, leveraging the same principles as laboratory synthesis but optimized for higher efficiency and yield. The use of continuous flow reactors and automated synthesis platforms can further enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(((5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl)methyl)thio)-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, particularly at the benzimidazole and triazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols.

Scientific Research Applications

2-(((5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl)methyl)thio)-1H-benzo[d]imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(((5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl)methyl)thio)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. It may inhibit enzymes or receptors critical for the survival and proliferation of microbial or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(((5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl)methyl)thio)-1H-benzo[d]imidazole is unique due to its combination of three distinct heterocyclic moieties, which confer a broad spectrum of biological activities and potential therapeutic applications. This structural complexity allows for versatile chemical modifications and the development of novel derivatives with enhanced properties.

Properties

Molecular Formula

C15H12N6S

Molecular Weight

308.4 g/mol

IUPAC Name

2-[(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)methylsulfanyl]-1H-benzimidazole

InChI

InChI=1S/C15H12N6S/c1-2-6-12-11(5-1)17-15(18-12)22-9-13-19-14(21-20-13)10-4-3-7-16-8-10/h1-8H,9H2,(H,17,18)(H,19,20,21)

InChI Key

LGJOUTZBNOCMCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC3=NC(=NN3)C4=CN=CC=C4

Origin of Product

United States

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